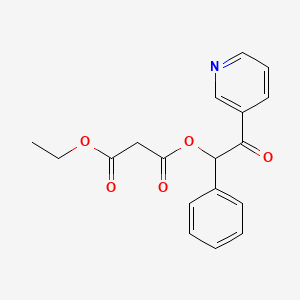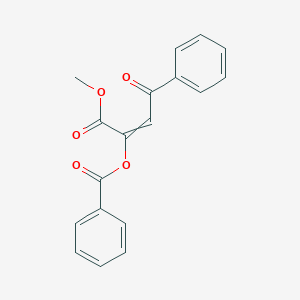![molecular formula C27H39N3O2 B14420090 3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) CAS No. 79940-01-5](/img/structure/B14420090.png)
3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is a complex organic compound characterized by its unique structure, which includes acridine and diethylpropan-1-amine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) typically involves multi-step organic reactions. The process begins with the preparation of acridine derivatives, followed by the introduction of diethylpropan-1-amine groups through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Acridine derivatives: Compounds with similar acridine structures.
Diethylpropan-1-amine derivatives: Compounds with similar diethylpropan-1-amine groups.
Uniqueness
3,3’-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine) is unique due to its specific combination of acridine and diethylpropan-1-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
79940-01-5 |
|---|---|
Fórmula molecular |
C27H39N3O2 |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
3-[6-[3-(diethylamino)propoxy]acridin-3-yl]oxy-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C27H39N3O2/c1-5-29(6-2)15-9-17-31-24-13-11-22-19-23-12-14-25(21-27(23)28-26(22)20-24)32-18-10-16-30(7-3)8-4/h11-14,19-21H,5-10,15-18H2,1-4H3 |
Clave InChI |
LMIYQXPRAFDODK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


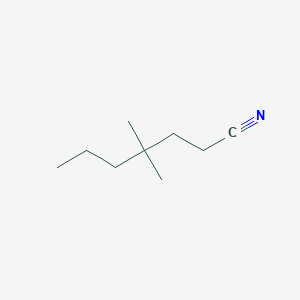
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)

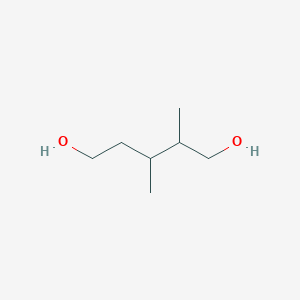
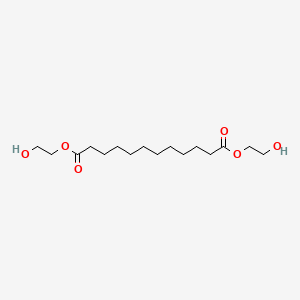
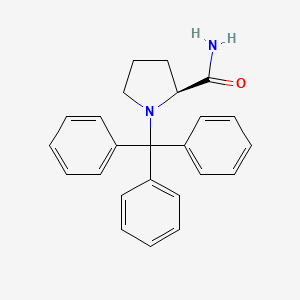
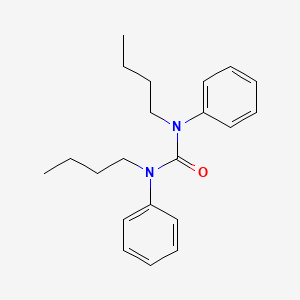
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
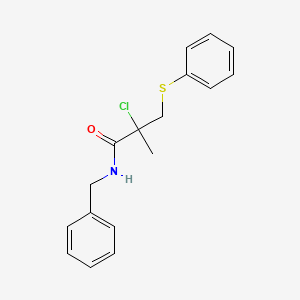
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
